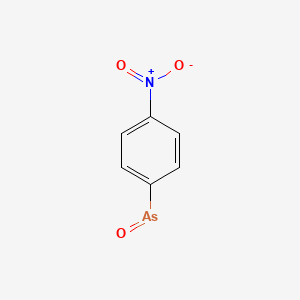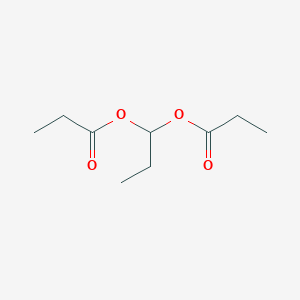![molecular formula C17H10O3 B14739325 11-Hydroxy-12H-benzo[b]xanthen-12-one CAS No. 5530-11-0](/img/structure/B14739325.png)
11-Hydroxy-12H-benzo[b]xanthen-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Hydroxy-12H-benzo[b]xanthen-12-one is a compound belonging to the xanthone family, which is characterized by a dibenzo-γ-pyrone structure. Xanthones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-12H-benzo[b]xanthen-12-one can be achieved through various methods. One common approach involves the reaction of 1-naphthol or 2-naphthol with aldehydes and 1,3-diketones in the presence of catalysts such as graphene oxide or sulfated graphene nanosheets . This method is considered environmentally friendly as it uses water as the reaction medium.
Another method involves the use of gold(I)-catalyzed aromaticity-driven double 6-endo cascade cyclization . This strategy allows for the efficient synthesis of both 12H-benzo[a]xanthen-12-ones and benzo[a]acridin-12(7H)-ones, which are important scaffolds in bioactive compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable solid acid catalysts and aqueous media is preferred to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
11-Hydroxy-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl group at the 11th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile synthon for the synthesis of more complex molecules.
Industry: It is used in the development of pH-sensitive fluorescent materials and photodynamic therapy agents.
Mécanisme D'action
The mechanism of action of 11-Hydroxy-12H-benzo[b]xanthen-12-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase I and II, enzymes involved in DNA replication and repair . This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .
Comparaison Avec Des Composés Similaires
11-Hydroxy-12H-benzo[b]xanthen-12-one can be compared with other xanthone derivatives, such as:
1,3,7-Trihydroxy-12H-benzo[b]xanthen-12-one: Known for its potent cytotoxicity against liver cancer cells.
11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one: Exhibits similar biological activities but with different substitution patterns.
12H-benzo[a]xanthen-12-ones: These compounds share a similar core structure but differ in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.
Propriétés
Numéro CAS |
5530-11-0 |
|---|---|
Formule moléculaire |
C17H10O3 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
11-hydroxybenzo[b]xanthen-12-one |
InChI |
InChI=1S/C17H10O3/c18-16-11-6-2-1-5-10(11)9-14-15(16)17(19)12-7-3-4-8-13(12)20-14/h1-9,18H |
Clé InChI |
RQXGNVPZIYYSNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=C2O)C(=O)C4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


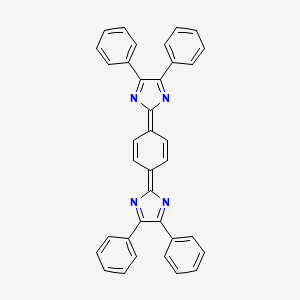
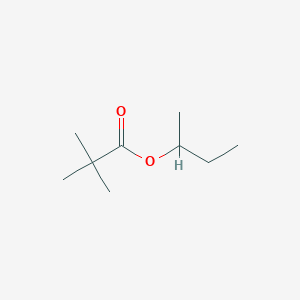
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
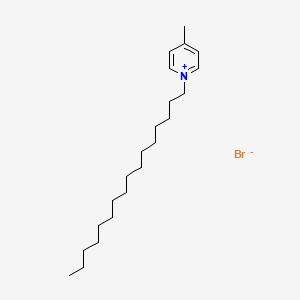
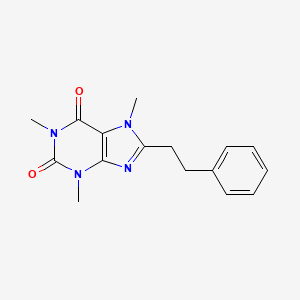
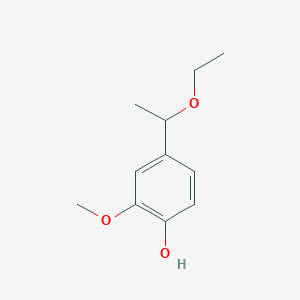
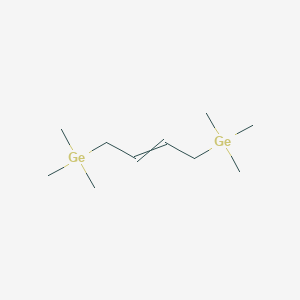


![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
